2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1,3-BENZOXAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .
Scientific Research Applications
1,3-BENZOXAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting compounds and fluorescent dyes
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL {[8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzoxazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Aminobenzoxazole: Studied for its potential use as an anti-inflammatory and analgesic agent
Properties
Molecular Formula |
C23H19N7OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C23H19N7OS/c1-13-7-6-10-24-20(13)30-15(3)14(2)19-21(30)25-12-29-22(19)27-18(28-29)11-32-23-26-16-8-4-5-9-17(16)31-23/h4-10,12H,11H2,1-3H3 |
InChI Key |
YDBYPCASFPQJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C)C |
Origin of Product |
United States |
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